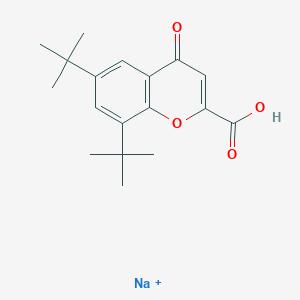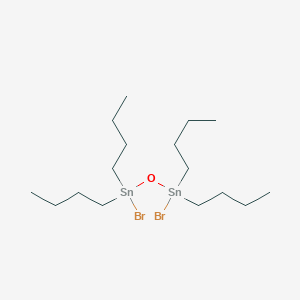
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is an organotin compound with significant applications in organic synthesis and industrial chemistry. It is characterized by the presence of two bromine atoms and four butyl groups attached to a distannoxane core. This compound is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane can be synthesized through the reaction of tetrabutyltin with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
(C4H9)4Sn+Br2→(C4H9)2SnOSn(C4H9)2Br2
Industrial Production Methods
Industrial production of this compound involves large-scale bromination of tetrabutyltin. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atoms.
Coupling Reactions: It can be used in coupling reactions to form larger organotin complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include various substituted organotin compounds and larger organotin complexes.
Aplicaciones Científicas De Investigación
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane involves its reactivity with nucleophiles and electrophiles. The bromine atoms and tin centers play a crucial role in its chemical behavior, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromopropane: An organobromine compound used in organic synthesis.
1,2-Dibromoethane: Another organobromine compound with applications in synthesis and industry.
Tetrabutyltin: A precursor used in the synthesis of various organotin compounds.
Uniqueness
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is unique due to its specific structure, which includes both bromine atoms and a distannoxane core. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
28520-97-0 |
|---|---|
Fórmula molecular |
C16H36Br2OSn2 |
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
bromo-[bromo(dibutyl)stannyl]oxy-dibutylstannane |
InChI |
InChI=1S/4C4H9.2BrH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
MYHNLFIEOWPXJF-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



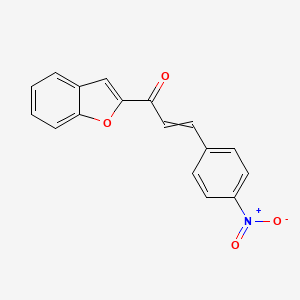
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
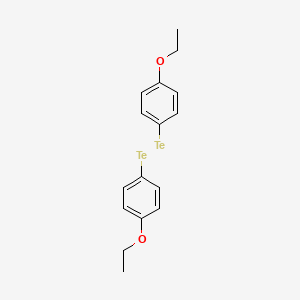
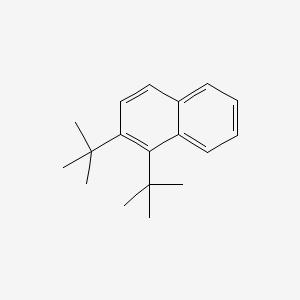


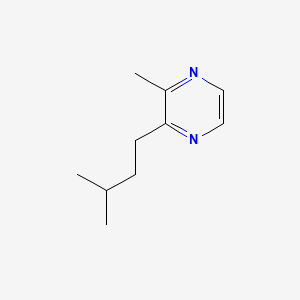
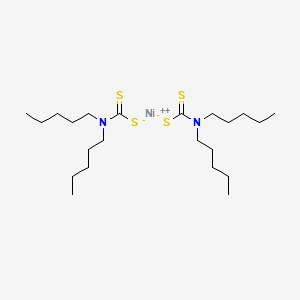
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)


